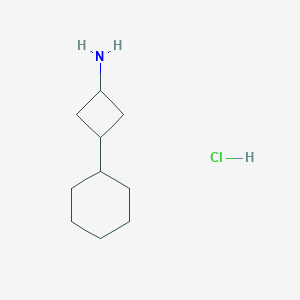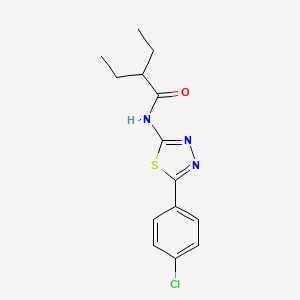![molecular formula C20H19N3O3 B2934404 2-(2-(benzyloxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034264-49-6](/img/structure/B2934404.png)
2-(2-(benzyloxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidine derivative. Pyrimidine is a basic structure in nucleotides (cytosine, thymine, and uracil) in DNA and RNA. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction. The benzyloxyacetyl group could be introduced through a substitution or addition reaction .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a benzyloxyacetyl group attached, which could influence its reactivity and properties .Chemical Reactions Analysis
The benzylic position in the compound could be activated towards free radical attack . Furthermore, the compound might undergo various substitution and addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated cytotoxic activity against specific cancer cell lines and potential as 5-lipoxygenase inhibitors, indicating their therapeutic relevance in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).
Research on pyrido[1,2-a]pyrimidin-4-one derivatives revealed them as a novel class of selective aldose reductase inhibitors with antioxidant activity. These compounds showed significant inhibitory potency and demonstrated the importance of specific functional groups for their activity, highlighting their potential in treating diabetic complications (La Motta et al., 2007).
Antimicrobial and Anti-inflammatory Applications
Pyrazolo[3,4-d]pyrimidine derivatives were synthesized and shown to possess antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Abdel-Gawad et al., 2003).
A study on pyrimidine-pyridine hybrids highlighted their synthesis, cyclooxygenase inhibition, anti-inflammatory activity, and ulcerogenic liability. Some compounds outperformed celecoxib in COX-2 inhibitory activity and were found to be less ulcerogenic than indomethacin, pointing towards their development as safer anti-inflammatory drugs (Abdelgawad et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(14-26-13-15-6-2-1-3-7-15)22-11-9-17-16(12-22)20(25)23-10-5-4-8-18(23)21-17/h1-8,10H,9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWJOLPQVWJHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione](/img/structure/B2934321.png)
![7-methyl-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2934322.png)
![2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2934323.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2934325.png)
![(E)-N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2934326.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2934329.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2934331.png)
![N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2934332.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934333.png)
![2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2934334.png)
![4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2934336.png)

![5-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2934343.png)